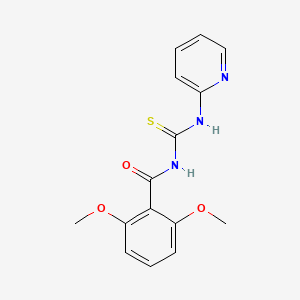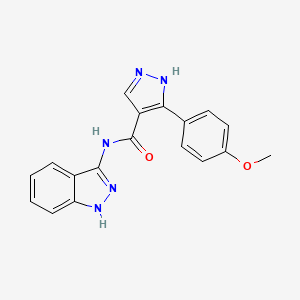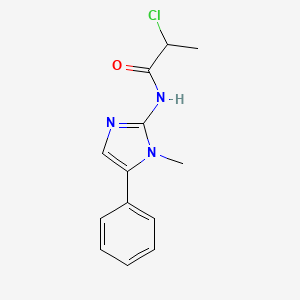![molecular formula C22H22N4O3 B10871734 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-6-(4-methoxyphenyl)pyrimidin-4-ol](/img/structure/B10871734.png)
2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-6-(4-methoxyphenyl)pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-6-(4-methoxyphenyl)pyrimidin-4-ol is a complex organic compound that features both indole and pyrimidine moieties. The presence of these two heterocyclic systems makes it a molecule of significant interest in medicinal chemistry and pharmacology. The indole ring is known for its presence in many natural products and pharmaceuticals, while the pyrimidine ring is a core structure in many biologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-6-(4-methoxyphenyl)pyrimidin-4-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethylamine Side Chain: The indole derivative is then reacted with an ethylamine derivative to introduce the ethylamine side chain.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable diketone and an amidine derivative.
Coupling of the Indole and Pyrimidine Moieties: The final step involves coupling the indole derivative with the pyrimidine ring under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the indole nitrogen.
Reduction: Reduction reactions can target the pyrimidine ring or the indole nitrogen, potentially leading to the formation of dihydropyrimidine or reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Products may include quinones or N-oxides.
Reduction: Reduced forms of the indole or pyrimidine rings.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its indole and pyrimidine moieties are known to interact with proteins and nucleic acids, making it a valuable tool for studying these interactions.
Medicine
Medically, the compound is investigated for its potential therapeutic properties The indole ring is a common feature in many drugs, and the addition of the pyrimidine ring may enhance its biological activity
Industry
In industry, the compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-6-(4-methoxyphenyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the pyrimidine ring may interact with enzymes involved in DNA synthesis. These interactions can lead to various biological effects, such as modulation of neurotransmitter activity or inhibition of cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-6-(4-chlorophenyl)pyrimidin-4-ol: Similar structure but with a chlorine atom instead of a methoxy group.
2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-6-(4-methylphenyl)pyrimidin-4-ol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of both methoxy groups in 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-6-(4-methoxyphenyl)pyrimidin-4-ol makes it unique compared to its analogs. These methoxy groups can influence the compound’s electronic properties and its interactions with biological targets, potentially enhancing its biological activity and specificity.
This compound’s unique combination of indole and pyrimidine rings, along with its specific substitution pattern, makes it a valuable molecule for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H22N4O3 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
2-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H22N4O3/c1-28-16-5-3-14(4-6-16)20-12-21(27)26-22(25-20)23-10-9-15-13-24-19-8-7-17(29-2)11-18(15)19/h3-8,11-13,24H,9-10H2,1-2H3,(H2,23,25,26,27) |
Clave InChI |
FLWXFWQXQYTSKH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)NCCC3=CNC4=C3C=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4E)-4-{[(4-acetylphenyl)amino]methylidene}-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10871666.png)
![7-benzyl-5,6-dimethyl-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10871670.png)
![Ethyl 5-[({[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}amino)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B10871676.png)
![N-(3-cyano-4,5-diphenylfuran-2-yl)-2-({[(1E)-1-phenylethylidene]amino}oxy)acetamide](/img/structure/B10871680.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10871681.png)
![4-{(E)-[(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B10871682.png)
![2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B10871695.png)
![7-tert-butyl-3-(2-methylprop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10871703.png)

![2-(2-chlorophenyl)-4-thioxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B10871717.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(propan-2-yl)phenyl]thiourea](/img/structure/B10871724.png)
